Ethyl (1,4-dioxan-2-yl)acetate
Description
Contextualization of 1,4-Dioxane (B91453) Derivatives in Contemporary Organic Synthesis and Chemical Research
The 1,4-dioxane moiety, a six-membered heterocycle containing two oxygen atoms at positions 1 and 4, is a significant scaffold in modern chemistry. thieme.de While the parent 1,4-dioxane is commonly used as a solvent, its substituted derivatives are recognized for their utility in organic synthesis and drug discovery. thieme.dewikipedia.org These derivatives can act as bioisosteric replacements for other cyclic structures like piperidine (B6355638) or morpholine (B109124), which can improve the pharmacokinetic properties, solubility, and bioavailability of drug candidates. thieme.de The conformational flexibility of the 1,4-dioxane ring, which can exist in chair and boat forms, further adds to its versatility in molecular design. wikipedia.org
The synthesis of substituted 1,4-dioxanes is an active area of research, with methods focusing on either the construction of the heterocyclic ring itself or the introduction of substituents onto a pre-existing dioxane core. thieme.dethieme-connect.comenamine.net These synthetic strategies enable the creation of a diverse range of functionalized 1,4-dioxane derivatives, including those with spirocyclic systems and additional heterocyclic rings, which are valuable building blocks in medicinal chemistry. thieme-connect.comenamine.net
Significance of Ester Functionality in Complex Molecular Architectures for Research Applications
The ester functional group is of paramount importance in the design and application of complex organic molecules, particularly in pharmaceuticals and materials science. reagent.co.ukfiveable.me Esters are frequently incorporated into drug molecules to create prodrugs, which can enhance properties such as solubility, stability, and bioavailability. acs.orgvaia.comshreechem.in This strategy involves masking polar functional groups, like hydroxyls or carboxylic acids, as esters, which can then be cleaved by endogenous esterase enzymes within the body to release the active drug. acs.org
Beyond their role in prodrugs, esters are integral to the structure of numerous biologically active compounds and natural products, contributing to their characteristic flavors, aromas, and therapeutic effects. reagent.co.ukfiveable.mevaia.com For instance, the well-known drug aspirin (B1665792) is an ester of salicylic (B10762653) acid. reagent.co.ukvaia.com In materials science, the ester linkage is fundamental to the creation of biodegradable plastics, where the susceptibility of the ester bond to hydrolysis allows for controlled degradation. reagent.co.uk The versatility of the ester group in chemical transformations makes it a cornerstone of synthetic organic chemistry. fiveable.me
Evolution of Research Trajectories Pertaining to Ethyl (1,4-dioxan-2-yl)acetate and Related Scaffolds
Research into this compound and related structures has evolved to explore novel synthetic methods and applications. One notable synthetic route involves the C-H carbene insertion into the 1,4-dioxane ring. thieme-connect.de For example, the decomposition of ethyl diazoacetate in the presence of a rhodium(II) acetate (B1210297) catalyst yields this compound. thieme-connect.de This method highlights the potential for direct functionalization of the dioxane ring.
The broader class of 1,4-dioxane derivatives has seen significant research interest, particularly in the context of medicinal chemistry. thieme.denih.gov Scientists are actively developing new methods to synthesize functionalized 1,4-dioxanes that can serve as building blocks for novel therapeutic agents. thieme-connect.comenamine.net For example, research has focused on creating dioxane derivatives linked to other bioactive moieties, such as benzimidazoles and pyrazoles, to explore their potential as antitumor agents. semanticscholar.orgresearchgate.net The development of stereoselective synthetic routes is also a key area of focus, aiming to control the three-dimensional arrangement of atoms in these complex molecules, which is often crucial for their biological activity. prepchem.com
Identification of Underexplored Avenues and Future Research Imperatives for this compound
While progress has been made, several areas concerning this compound and its analogs remain ripe for exploration. A primary imperative is the development of more efficient and stereoselective synthetic methods. Current routes can sometimes suffer from low yields or the formation of multiple products. thieme-connect.de Future research should focus on developing catalytic systems that offer higher selectivity and yield for the synthesis of specific stereoisomers of substituted 1,4-dioxanes.
The biological activity of this compound itself is not extensively documented in publicly available research. A systematic investigation into its biological properties could uncover novel applications. Furthermore, its use as a versatile building block for more complex molecules is a promising avenue. For instance, the ester group can be readily transformed into other functional groups, and the dioxane ring can be modified, opening up a vast chemical space for the design of new compounds with potential applications in medicine and materials science. fiveable.me
Another key research direction is the exploration of the reactivity of the 1,4-dioxane ring in this specific compound. Understanding how the ethyl acetate substituent influences the ring's stability and reactivity towards various reagents could lead to new synthetic transformations and applications. mdpi.com Investigating the coordination chemistry of this compound with different metal centers could also lead to the development of new catalysts or materials. ulisboa.pt
Table of Synthetic Methods for 1,4-Dioxane Derivatives
| Method | Description | Catalyst/Reagent | Reference |
|---|---|---|---|
| C-H Carbene Insertion | Decomposition of a diazoacetate followed by insertion into a C-H bond of 1,4-dioxane. | Rhodium(II) acetate | thieme-connect.de |
| Epoxide Ring Opening | Ring opening of an epoxide with ethylene (B1197577) glycol monosodium salt, followed by cyclization. | Ethylene glycol monosodium salt | thieme-connect.comenamine.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-Dioxane |
| Piperidine |
| Morpholine |
| Salicylic acid |
| Ethyl diazoacetate |
| Rhodium(II) acetate |
| Benzimidazole |
| Pyrazole |
| Ethylene glycol |
Structure
3D Structure
Properties
CAS No. |
46117-11-7 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2-(1,4-dioxan-2-yl)acetate |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(9)5-7-6-10-3-4-12-7/h7H,2-6H2,1H3 |
InChI Key |
LBDCNRRTOHEAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1COCCO1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Mechanistic Elucidation for Ethyl 1,4 Dioxan 2 Yl Acetate
Development of Novel and Efficient Synthetic Pathways to Ethyl (1,4-dioxan-2-yl)acetate
The construction of the substituted dioxane ring system in this compound requires precise and efficient synthetic methodologies. Research has focused on developing pathways that are not only high-yielding but also offer control over stereochemistry and are amenable to large-scale production.
Achieving stereocontrol is critical when synthesizing chiral molecules for applications in pharmaceuticals and materials science. For dioxane derivatives, both enantioselective and diastereoselective methods are employed to produce specific isomers.
Chemoenzymatic protocols have proven effective in the stereoselective synthesis of related dioxane esters. For instance, the total synthesis of stereoselective cryptocaryalactones involves a key intermediate, racemic anti-ethyl-(E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl) acetate (B1210297), which is resolved through dynamic kinetic resolution using Novozym-435 (N435) lipase (B570770). mdpi.comsemanticscholar.org This process yields the (4R,6R)-acetate and the corresponding (4S,6S)-hydrolyzed acid, which can be re-esterified to obtain the other enantiomer. mdpi.comsemanticscholar.org This highlights a powerful method for accessing enantiomerically pure dioxane-containing building blocks.
In cases where diastereomeric mixtures are formed, crystallization can be an effective method for separation. In the synthesis of a complex indolizine (B1195054) derivative containing a protected dioxane-like structure, a mixture of two diastereoisomers was produced. mdpi.com A single, high-purity diastereomer was successfully isolated through crystallization from methanol (B129727), demonstrating a practical approach to achieving diastereoselectivity. mdpi.com
Catalysis is central to the efficient synthesis of complex molecules like this compound, offering routes that are mild, selective, and atom-economical.
Biocatalysis: Lipases are widely used for their ability to perform highly selective transformations under mild conditions. Novozym-435, an immobilized form of lipase B from Candida antarctica, is particularly effective for the enantioselective kinetic resolution of racemic dioxane esters. mdpi.comrsc.org It selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the remaining ester and the hydrolyzed acid in high enantiomeric excess. mdpi.comsemanticscholar.orgrsc.org This biocatalytic approach is a cornerstone for producing chiral dioxane intermediates.
Interactive Table 1: Biocatalytic Resolution of Dioxane Acetate Derivatives
| Substrate | Biocatalyst | Products | Key Outcome | Reference |
|---|---|---|---|---|
| Racemic anti-ethyl-(E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl) acetate | Novozym-435 Lipase | anti-(4R,6R)-ethyl acetate and anti-(4S,6S) hydrolyzed acid | Dynamic Kinetic Resolution | mdpi.com, semanticscholar.org |
Organocatalysis: Organocatalysis circumvents the use of often toxic and expensive metals, providing a "green" alternative. While specific organocatalytic methods for this compound are not extensively detailed, the principles are well-established for the core reactions. Acetalization to form the dioxane ring can be catalyzed by small organic molecules. uni-giessen.deorganic-chemistry.org Furthermore, organocatalysts are effective in stereoselective acyl transfer, which is relevant to the esterification step. uni-giessen.de Cinchona-derived organocatalysts, for example, have been successfully used in the enantioselective peroxidation of unsaturated β-keto esters, demonstrating their utility in creating chiral centers adjacent to ester functionalities. nih.gov
Metal-Catalysis: Transition metals can catalyze unique transformations for synthesizing heterocyclic systems. One potential route involves the oxidative alkylation of 1,4-dioxane (B91453). For example, manganese(IV) oxide has been shown to catalyze the oxidative coupling of 1,4-dioxane with N-vinylacetamide to produce 2-(1,4-dioxan-2-yl)-1-phenylethan-1-one, a structurally related ketone. thieme-connect.de This suggests that direct C-H functionalization of the dioxane ring is a feasible, albeit challenging, strategy for introducing the acetate side chain.
For industrial-scale synthesis, flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and higher reproducibility. The synthesis of potentially hazardous or unstable intermediates can be managed safely due to the small reactor volumes. beilstein-journals.org
The continuous-flow synthesis of ethyl diazoacetate, a key reagent in organic chemistry, has been demonstrated to be safe and efficient, achieving a production yield of 20 g per day from a microreactor with a 100 μL internal volume. beilstein-journals.org Similarly, a two-step continuous flow process was developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which avoided the isolation of a high-energy intermediate and eliminated the need for chromatographic purification. amazonaws.com
Applying these principles, a scalable synthesis of this compound could be envisioned. The formation of the dioxane ring via an acid-catalyzed reaction of a diol with an appropriate precursor, followed by esterification, could be integrated into a continuous multi-step flow system. Such a system would allow for precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purity while minimizing waste and ensuring operational safety. mdpi.comgoogle.com
In-Depth Mechanistic Investigations of this compound Formation Reactions
A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. Studies into the kinetics, thermodynamics, and transition states of related reactions provide valuable insights into the formation of this compound.
The formation of this compound involves two primary transformations: the formation of the dioxane ring and the esterification. The kinetics of esterification reactions, such as the synthesis of ethyl acetate from ethanol (B145695) and acetic acid, are well-studied and known to be reversible. mdpi.comresearchgate.net The rate of reaction and the position of the equilibrium are influenced by factors including temperature, catalyst, and the removal of water. mdpi.comlongdom.org
Kinetic studies on the saponification (hydrolysis) of esters in dioxane-water solvent systems show that the reaction rates are influenced by the structure of the ester and the composition of the solvent mixture. niscpr.res.in Investigations into other reactions conducted in 1,4-dioxane have revealed second-order kinetics, indicating a bimolecular process is often involved in transformations within this solvent. researchgate.net Furthermore, the rate at which certain reactions proceed can be significantly dependent on the solvent, with quenching rate constants for some photoredox reactions showing a 4- to 5-fold increase when switching from benzonitrile (B105546) to 1,4-dioxane, an effect attributed to hydrogen bonding between the substrate and the dioxane solvent. nih.gov
Interactive Table 2: Kinetic Data for Related Esterification/Hydrolysis Reactions
| Reaction | Solvent System | Key Kinetic Finding | Significance | Reference |
|---|---|---|---|---|
| Ethyl Acetate Synthesis | Neat | Reversible reaction; equilibrium constant depends on temperature. | Provides thermodynamic basis for ester formation. | mdpi.com, researchgate.net |
| Ester Saponification | Dioxane-Water | Rate depends on ester structure and solvent composition. | Shows the influence of the dioxane medium on reaction kinetics. | niscpr.res.in |
The formation of the 1,4-dioxane ring often proceeds through a series of intermediates and transition states. The Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene, can form 1,3-dioxanes and serves as a model for understanding the cyclization step. Density Functional Theory (DFT) calculations of the Prins reaction revealed that the formation of the dioxane product occurs via a hemiacetal intermediate (HO–CH₂–O–CH(R)–CH₂–CH₂–OH). beilstein-journals.org This intermediate undergoes a ring-closing step (TS4) to yield the final 1,3-dioxane (B1201747) product. beilstein-journals.org The study highlighted that this hemiacetal intermediate is of comparable stability to the product, suggesting an equilibrium state. beilstein-journals.org
For reactions occurring in aqueous dioxane, proton inventory studies can be used to probe the structure of the transition state. In the hydrolysis of a sulfite (B76179) ester, the data suggested a transition state involving three equivalent protons, pointing to a complex arrangement of water molecules participating in the reaction. tandfonline.com Such detailed analyses, combining computational and experimental methods, are crucial for elucidating the precise mechanism of dioxane ring formation. The characterization of intermediates, such as the proposed radical intermediates in the oxidative alkylation of dioxane, further clarifies the reaction pathway. thieme-connect.de
Strategic Derivatization and Functionalization of the this compound Core
The unique structural characteristics of this compound, featuring a flexible six-membered heterocyclic ring and a reactive ester functional group, make it a valuable scaffold in synthetic and medicinal chemistry. thieme-connect.de Its ability to act as a bioisosteric replacement for common heterocycles like piperidine (B6355638) or morpholine (B109124) allows for the fine-tuning of pharmacokinetic properties in drug discovery. thieme-connect.de The strategic modification of either the dioxane ring or the ester moiety provides a pathway to a diverse range of novel chemical entities.
Chemical Transformations of the Dioxane Ring System
The 1,4-dioxane ring, while generally stable, can undergo several chemical transformations, including oxidative cleavage, C-H functionalization, and ring contraction, allowing for significant structural modification.
Oxidative Ring Opening and Hydroxylation: The ether linkages of the 1,4-dioxane ring are susceptible to cleavage under specific oxidative conditions. Advanced oxidation processes (AOPs), such as those employing UV light in combination with hydrogen peroxide (UV/H₂O₂), can degrade the dioxane ring, leading to intermediates like ethylene (B1197577) glycol, glycolic acid, and formic acid. deswater.com Biological degradation pathways also demonstrate the ring's capacity for transformation. Monooxygenase enzymes, for instance, can hydroxylate the dioxane ring to form intermediates like 1,4-dioxan-2-ol. deswater.comethz.ch This hydroxylated metabolite can then undergo further processing that results in the opening of the ring structure. deswater.com In some fungi, etherase-type reactions are proposed to convert 1,4-dioxane into two molecules of ethylene glycol through the formation of hemiacetal intermediates. ethz.ch
C-H Functionalization: Direct functionalization of the C-H bonds of the dioxane ring offers a powerful method for introducing complexity. One notable example is the C-H insertion of a metallocarbene species. The decomposition of ethyl diazoacetate in the presence of a rhodium(II) acetate catalyst within 1,4-dioxane as a solvent yields this compound directly. thieme-connect.de This reaction proceeds via the insertion of the ethoxycarbonylcarbene into a C-H bond of the dioxane ring. thieme-connect.de
Another approach involves the dehydrogenative coupling of saturated heterocycles. For example, 1,4-dioxane can be coupled with N-benzyl imines, which results in the formation of a new carbon-carbon bond at the 2-position of the dioxane ring. rsc.org
Ring Contraction: Under specific conditions, the 1,4-dioxane ring can undergo contraction. In a complex cobalt bis(dicarbollide) derivative, a 1,4-dioxane moiety was shown to contract when treated with triphenylphosphine (B44618) followed by sodium hydroxide (B78521), yielding a derivative with a shorter ether chain. rsc.org This type of transformation highlights the potential for more profound skeletal rearrangements of the dioxane core.
Table 1: Examples of Dioxane Ring Transformations This table is interactive and allows for sorting and searching of the presented data.
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Oxidative Degradation | UV/H₂O₂ | Ring-opening to form ethylene glycol, glycolic acid, etc. | deswater.com |
| Biodegradation | Monooxygenase enzymes | Hydroxylation to 1,4-dioxan-2-ol, leading to ring opening | deswater.comethz.ch |
| C-H Carbene Insertion | Ethyl diazoacetate, Rh₂(OAc)₄, 60°C | This compound (46% yield) | thieme-connect.de |
| Dehydrogenative Coupling | N-benzyl-1,1-diphenylmethanimine, catalyst, 110°C | N-((1,4-dioxan-2-yl)(phenyl)methyl)-1,1-diphenylmethanimine | rsc.org |
| Ring Contraction | 1. PPh₃; 2. NaOH | Contraction of the side chain | rsc.org |
Modifications and Diversification at the Ester Moiety
The ethyl ester group of this compound is a versatile handle for a variety of chemical modifications, including hydrolysis, transesterification, and amidation. These reactions allow for the introduction of diverse functional groups and the synthesis of libraries of compounds for further investigation.
Hydrolysis: The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid, (1,4-dioxan-2-yl)acetic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (NaOH), or with acid catalysts. dergipark.org.tr Lipase-catalyzed hydrolysis also represents a mild, enzymatic method for this conversion. mdpi.comresearchgate.net The resulting carboxylic acid is a key intermediate that can undergo a wide range of subsequent reactions.
Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction can be catalyzed by acids or bases. For instance, reacting an ethyl ester with methanol in the presence of a base like potassium carbonate can yield the corresponding methyl ester. google.com The reaction of esters with various alcohols or phenols, often in the presence of a catalyst and sometimes using the alcohol as a solvent, allows for the synthesis of a wide array of new esters. rsc.orgresearchgate.net For example, the transesterification of ethyl acetate with glycerol (B35011) can be achieved using acid catalysts like sulfuric acid. researchgate.net
Amidation: The ester can be converted into a variety of amides through reaction with primary or secondary amines. Direct amidation of the ester can be performed, for example, by reacting it with an amine like n-butylamine, sometimes without the need for a solvent. google.com Alternatively, a two-step process is common, involving the initial hydrolysis of the ester to the carboxylic acid, followed by activation and reaction with an amine. researchgate.net Coupling reagents are often employed in this second step to facilitate the formation of the amide bond. researchgate.net Ruthenium-catalyzed methods have also been developed for the direct amidation of carboxylic acids, which could be applied after the initial hydrolysis of the starting ester. researchgate.net
Table 2: Examples of Ester Moiety Modifications This table is interactive and allows for sorting and searching of the presented data.
| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hydrolysis | Ethyl Acetate | NaOH, various temperatures | Sodium Acetate | dergipark.org.tr |
| Hydrolysis | Aryloxy-Propan-2-yl Acetates | Lipase, DMSO-PB | Alcohol | mdpi.comresearchgate.net |
| Transesterification | Dioxan-4-yl Ethyl Acetate | Potassium Carbonate, Methanol | Dioxan-4-yl Methyl Acetate | google.com |
| Transesterification | Pyridin-2-yl Esters | Phenol, K₂CO₃, 1,4-Dioxane, 60-120°C | Phenyl Esters | rsc.org |
| Amidation | Dioxan-4-yl Methyl Acetate | n-Butyl Amine | N-butyl-dioxan-4-yl Acetamide | google.com |
| Amidation (from acid) | Carboxylic Acid | Amine, Ru-catalyst, Acetylene, Dioxane, 80°C | Amide | researchgate.net |
Advanced Spectroscopic and Diffraction Analyses for Comprehensive Structural and Conformational Research of Ethyl 1,4 Dioxan 2 Yl Acetate
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
High-field and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the precise structural elucidation of ethyl (1,4-dioxan-2-yl)acetate. researchgate.net ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of the related compound 1,4-dioxane (B91453), all protons are equivalent due to the molecule's high symmetry, resulting in a single signal at approximately 3.69 ppm. docbrown.info For this compound, the introduction of the ethyl acetate (B1210297) substituent breaks this symmetry, leading to more complex spectra. The protons of the dioxane ring, the methylene (B1212753) and methyl groups of the ethyl ester, and the proton at the 2-position of the dioxane ring will all exhibit distinct chemical shifts and coupling patterns. researchgate.netrsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 170 ppm), while the carbons of the dioxane ring and the ethyl group appear at higher fields. researchgate.netacs.org The specific chemical shifts are sensitive to the local electronic and steric environment, allowing for detailed structural assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dioxane-Containing Compounds
| Nucleus | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | Dioxane ring protons | ~3.4 - 4.2 |
| Ester -CH₂- | ~4.1 - 4.4 | |
| Ester -CH₃ | ~1.2 - 1.4 | |
| ¹³C | Ester C=O | ~168 - 172 |
| Dioxane ring carbons | ~66 - 77 | |
| Ester -CH₂- | ~60 - 62 | |
| Ester -CH₃ | ~14 |
Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.
Advanced 2D NMR Techniques (e.g., NOESY, ROESY, DOSY) for Conformational and Dynamic Studies
Two-dimensional (2D) NMR techniques are instrumental in defining the conformation and dynamics of this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the spatial proximity of protons. columbia.edu NOESY is effective for small molecules where the Nuclear Overhauser Effect (NOE) is positive, while ROESY is preferred for medium-sized molecules where the NOE might be close to zero. columbia.edu By analyzing the cross-peaks in NOESY or ROESY spectra, it is possible to identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. This information is vital for establishing the preferred conformation of the dioxane ring (chair or boat) and the orientation of the ethyl acetate substituent.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. It can be used to confirm the purity of the sample and to study intermolecular interactions. In the context of this compound, DOSY can help to identify any aggregation or complex formation in solution.
The combined application of these 2D NMR methods provides a comprehensive picture of the three-dimensional structure and dynamic behavior of the molecule in solution. researchgate.net
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of this compound in its solid forms, both crystalline and amorphous. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. sigmaaldrich.com
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. By analyzing the chemical shifts and line widths in ssNMR spectra, it is possible to determine the number of distinct molecules in the asymmetric unit of a crystal, identify different polymorphs, and characterize the degree of order in amorphous materials. sigmaaldrich.com
Isotopic Labeling Strategies in NMR Spectroscopy for Mechanistic Insights
Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful strategy to enhance NMR sensitivity and to probe specific sites within a molecule. sigmaaldrich.comnih.gov For this compound, selective ¹³C labeling of the carbonyl group or specific positions on the dioxane ring can simplify complex spectra and facilitate the unambiguous assignment of signals.
Furthermore, isotopic labeling is invaluable for studying reaction mechanisms. For instance, if this compound is involved in a reaction, using a ¹³C-labeled precursor can help to trace the fate of the labeled carbon atom in the product, providing direct evidence for the proposed mechanism. This approach is particularly useful in distinguishing between different possible reaction pathways. nih.gov
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Dynamics and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering insights into its functional groups, molecular structure, and intermolecular interactions. esisresearch.orgresearchgate.net
Detailed Band Assignment and Normal Mode Analysis
The FT-IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrational modes of its constituent functional groups. esisresearch.org
Ester Group: A strong absorption band in the FT-IR spectrum around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region.
Dioxane Ring: The C-O-C stretching vibrations of the 1,4-dioxane ring are typically observed in the fingerprint region of the spectrum, around 1100 cm⁻¹. esisresearch.org The CH₂ scissoring, wagging, twisting, and rocking modes also give rise to distinct bands. esisresearch.org
Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups are found in the 3000-2850 cm⁻¹ region.
A detailed assignment of these vibrational bands can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. csic.esnih.gov Normal mode analysis based on these calculations helps to correlate the observed spectral features with specific atomic motions within the molecule.
Table 2: General FT-IR and Raman Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~2950-3000 | C-H asymmetric stretching |
| ~2850-2900 | C-H symmetric stretching |
| ~1740 | C=O ester stretching |
| ~1450 | CH₂ scissoring |
| ~1250 | C-O ester stretching |
| ~1100 | C-O-C dioxane stretching |
Note: These are approximate values and can be influenced by the molecular environment.
In-situ Vibrational Spectroscopy for Reaction Monitoring
In-situ FT-IR and Raman spectroscopy are powerful techniques for monitoring the progress of chemical reactions in real-time. researchgate.netacs.org By tracking the intensity changes of characteristic vibrational bands of reactants, intermediates, and products, one can gain valuable kinetic and mechanistic information.
For example, in a reaction involving the synthesis of this compound, one could monitor the disappearance of the vibrational bands of the starting materials and the appearance of the characteristic ester carbonyl band of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The ability to observe the reaction as it happens provides a deeper understanding of the transformation process. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₈H₁₄O₄), the theoretical exact mass can be calculated and compared against the experimentally measured mass to confirm its identity with high confidence. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide the necessary resolving power to distinguish between ions of very similar nominal mass, which is crucial for unambiguous formula assignment.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment involving this compound, the molecular ion [M]+• or a protonated molecule [M+H]+ would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ester group and the fragmentation of the dioxane ring. The loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety are common fragmentation events for ethyl esters. The 1,4-dioxane ring itself is known to fragment into characteristic smaller ions. By analyzing the m/z values of these fragments, the connectivity of the atoms within the original molecule can be pieced together.
A plausible fragmentation pathway initiated by electron ionization could involve the initial loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion. Subsequent fragmentation of the dioxane ring could proceed via ring-opening and cleavage, leading to characteristic ions.
Table 1: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 174.08 | 129.05 | 45 | [M - •OCH₂CH₃]⁺ |
| 174.08 | 101.06 | 73 | [M - •COOCH₂CH₃]⁺ |
| 174.08 | 87.04 | 87 | [M - CH₂COOCH₂CH₃]⁺ |
| 174.08 | 58.04 | 116 | [C₃H₆O]⁺• (Dioxane fragment) |
Note: This table is based on theoretical fragmentation patterns and requires experimental verification.
Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation
Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. This capability is particularly valuable for distinguishing between conformational isomers (conformers), which have the same mass but different three-dimensional structures.
For this compound, the 1,4-dioxane ring can adopt different conformations, primarily chair and boat forms. Furthermore, the ethyl acetate substituent can exist in axial or equatorial positions relative to the ring. These different spatial arrangements result in distinct collision cross-sections (CCS), which is a measure of the ion's size and shape in the gas phase. In an IM-MS experiment, ions with a more compact structure (smaller CCS) will travel through the mobility cell faster than more elongated conformers.
This technique could potentially separate and identify the different stable conformers of this compound present in a sample, providing insights into its conformational landscape that are not accessible by mass spectrometry alone. The resulting data can be visualized in a heat map plotting mass-to-charge against drift time (or CCS), allowing for the clear differentiation of isomeric species.
X-ray Crystallography and Electron Diffraction for Single Crystal and Powder Structure Determination
While mass spectrometry provides invaluable data on the gas-phase structure and connectivity of a molecule, X-ray crystallography and electron diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. As of the latest review of published literature, a definitive single-crystal X-ray structure for this compound has not been reported. The following sections describe the principles of these techniques and the type of information they would yield if applied to this compound.
Analysis of Crystal Packing and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide a wealth of information. The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the preferred conformation of the dioxane ring and the orientation of the ethyl acetate substituent in the crystalline state.
Beyond the individual molecule, the crystallographic data would uncover the crystal packing arrangement, showing how multiple molecules are organized in the unit cell. This includes the identification of all intermolecular interactions, such as:
Van der Waals forces: These non-specific interactions would be prevalent throughout the crystal lattice.
Dipole-dipole interactions: Arising from the polar C-O bonds in the ether and ester functional groups.
Weak C-H···O hydrogen bonds: These interactions, where a carbon-bound hydrogen acts as a donor to an oxygen acceptor (from either the ether or carbonyl group), would likely play a significant role in stabilizing the crystal structure.
Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.
Polymorphism Studies and Solid-State Characteristics
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have distinct physical and chemical properties, including stability, melting point, and dissolution rate.
A polymorphism study on this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would be analyzed using techniques like powder X-ray diffraction (PXRD), which provides a characteristic diffraction pattern for each crystalline phase. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would also be employed to characterize the thermal properties and stability of any identified polymorphs. Such a study is critical for ensuring the consistency and control of the solid-state form of the compound in any application.
Computational Chemistry and Theoretical Investigations on Ethyl 1,4 Dioxan 2 Yl Acetate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For Ethyl (1,4-dioxan-2-yl)acetate, these methods provide a detailed picture of its electronic structure, which in turn governs its stability, conformation, and reactivity. By solving approximations of the Schrödinger equation, QM methods can predict a variety of molecular properties from the ground up, offering insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) has become a primary tool for investigating the conformational landscapes of organic molecules due to its favorable balance of computational cost and accuracy. For this compound, a key area of interest is the conformational isomerism of the 1,4-dioxane (B91453) ring and the orientation of the ethyl acetate (B1210297) substituent.
The 1,4-dioxane ring is known to be conformationally flexible, capable of adopting several forms, primarily the chair, boat, and twist-boat conformations. Computational studies on the parent 1,4-dioxane molecule have consistently shown that the chair conformation is the most stable, with the twist-boat forms being significantly higher in energy. For instance, DFT calculations at the B3LYP/aug-cc-pVTZ level have demonstrated that in the gas phase, the equilibrium is almost entirely shifted toward the chair conformer, with populations of twist-boat conformers being less than 0.01%.
When the ethyl acetate group is attached at the 2-position, two main chair conformers are possible: one with the substituent in an equatorial position and one with it in an axial position. DFT calculations are employed to determine the relative energies of these conformers. Generally, for a bulky substituent on a six-membered ring, the equatorial position is sterically favored over the more crowded axial position.
DFT studies on this compound would typically involve geometry optimization of all possible low-energy conformers. Functionals such as B3LYP, combined with basis sets like 6-31G* or larger sets like aug-cc-pVTZ, are commonly used to calculate the electronic energies and thermodynamic properties. These calculations allow for the determination of the global minimum energy structure and the relative energies of other conformers, providing insight into their populations at thermal equilibrium.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Chair (Equatorial) | C1 | 0.00 |
| Chair (Axial) | C1 | 2.50 |
| Twist-Boat 1 | C1 | 5.80 |
| Twist-Boat 2 | C1 | 6.20 |
| Boat | Cs | 8.50 |
Note: This table is illustrative and based on typical findings for substituted cyclohexanes and dioxanes. The values represent hypothetical results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level).
The data illustrates that the chair conformer with the ethyl acetate group in the equatorial position is the most stable. The axial conformer is higher in energy due to steric interactions. The non-chair forms, such as the twist-boat and boat, are significantly less stable.
While DFT methods are powerful for geometry and energy calculations, ab initio post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed when higher accuracy is required for predicting spectroscopic parameters. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation, which is crucial for accurately predicting properties like NMR chemical shifts, and vibrational frequencies (IR and Raman).
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of ab initio calculations in structure elucidation. For this compound, theoretical calculations can help assign the signals in the experimental spectrum, especially for the diastereotopic protons on the dioxane ring. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. Calculations are typically performed on the DFT-optimized geometry of the most stable conformer. High-level methods like MP2 can provide more accurate shielding constants compared to standard DFT functionals, although often at a significantly higher computational cost.
Vibrational Spectra (IR and Raman) Prediction: Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical spectrum can be generated. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the ester, the C-O-C stretches of the dioxane ring, and various C-H bending and stretching modes. While DFT methods like B3LYP can provide good results, especially when frequencies are scaled to account for anharmonicity and other systematic errors, methods like MP2 can offer improved accuracy. Comparing the computed spectrum with the experimental one can confirm the structure and identify the predominant conformer in the sample.
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p), Scaled) | Calculated (MP2/6-311++G(d,p), Scaled) | Experimental (Hypothetical) |
| C=O Stretch (Ester) | 1735 | 1740 | 1742 |
| C-O-C Stretch (Ring, asym) | 1125 | 1128 | 1130 |
| C-O-C Stretch (Ring, sym) | 1080 | 1085 | 1088 |
| C-O Stretch (Ester) | 1240 | 1245 | 1248 |
| CH₂ Scissoring (Ring) | 1450 | 1455 | 1452 |
Note: This table is illustrative. Calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).
These high-accuracy calculations are crucial for confirming the structure of newly synthesized molecules and for understanding the subtle electronic effects that govern their spectroscopic properties.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While QM methods provide highly accurate information on static structures, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. This is particularly important for flexible molecules like this compound, which can explore a wide range of conformations.
MD simulations are crucial for thoroughly sampling the conformational space. For Ethyl (1,-dioxan-2-yl)acetate, this includes not only the chair-to-boat interconversion of the dioxane ring but also the rotation around the single bonds of the ethyl acetate side chain. While the chair is the most stable conformer, the molecule will dynamically populate higher energy states, and MD simulations can quantify the timescales and pathways of these conformational transitions.
Furthermore, MD simulations are unparalleled in their ability to explicitly model the effects of the solvent. The conformation and dynamics of a solute molecule can be significantly influenced by its interactions with the surrounding solvent molecules. For instance, in a polar solvent like water, hydrogen bonding can occur between the solvent and the ether and carbonyl oxygen atoms of this compound. These interactions can stabilize certain conformations over others, potentially altering the conformational equilibrium compared to the gas phase. MD simulations of 1,4-dioxane in water have shown that hydrogen bonds form between water and the dioxane oxygen atoms, influencing the local structure of the solution.
A typical MD simulation of this compound would involve placing a single molecule in a box of solvent (e.g., water, chloroform, or dioxane itself) and simulating the system for nanoseconds or even microseconds. The trajectory would then be analyzed to determine:
Conformational Populations: The percentage of time the molecule spends in the chair-equatorial, chair-axial, and other conformations.
Dihedral Angle Distributions: To understand the rotational flexibility of the side chain.
Solvent Structure: How solvent molecules arrange around the solute, including the analysis of radial distribution functions to quantify solvation shells and hydrogen bonding.
Table 3: Illustrative Conformational Population of this compound in Different Solvents from MD Simulations
| Solvent | Dielectric Constant | Chair (Equatorial) % | Chair (Axial) % | Other Conformations % |
| Gas Phase (Vacuum) | 1 | 98.5 | 1.4 | 0.1 |
| Chloroform | 4.8 | 97.2 | 2.6 | 0.2 |
| Water | 80.1 | 95.8 | 3.9 | 0.3 |
Note: This table is hypothetical and illustrates the expected trend of polar solvents potentially stabilizing slightly more polar conformers (like the axial conformer) to a greater extent than nonpolar solvents, thus shifting the equilibrium.
These simulations provide a bridge between the static, gas-phase picture from QM calculations and the dynamic, solution-phase reality of chemical systems.
Chem- and Regioselectivity Predictions using Theoretical Models
Theoretical models are invaluable for predicting the outcome of chemical reactions where multiple products are possible. For this compound, key reactions of interest include those involving the dioxane ring (e.g., acid-catalyzed ring opening) and the ethyl acetate side chain (e.g., hydrolysis). Computational models can predict both the chemoselectivity (which functional group reacts) and the regioselectivity (at which position the reaction occurs).
Regioselectivity of Dioxane Ring Opening: The 1,4-dioxane ring can be cleaved under acidic conditions. In the case of a substituted dioxane, the cleavage can occur at different C-O bonds, leading to different regioisomers. For this compound, protonation of an ether oxygen would be the first step, followed by nucleophilic attack. Theoretical models can predict which of the two ether oxygens is more basic (more likely to be protonated) and which of the adjacent carbon atoms is more susceptible to nucleophilic attack. This is often achieved by calculating:
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can determine the partial charges on each atom. The oxygen with the more negative charge is typically more basic.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites of nucleophilic and electrophilic attack, respectively. For an electrophilic attack (protonation), the region with the highest HOMO density is most likely to react.
Reaction Pathway Energetics: By calculating the activation energies for the different possible reaction pathways (e.g., cleavage at C2-O1 vs. C3-O4), the kinetically favored product can be predicted. The pathway with the lower activation energy barrier will be the dominant one.
Chemoselectivity: Ester Hydrolysis vs. Ether Cleavage: this compound has two main functional groups: an ester and two ether linkages. Under hydrolytic conditions (either acidic or basic), a key question is whether the ester will hydrolyze or the ether ring will cleave. While ether cleavage generally requires harsh acidic conditions, ester hydrolysis can proceed under both acidic and basic catalysis.
Theoretical models can compare the activation barriers for these competing reactions. For example, under acidic conditions, one could model the protonation of the carbonyl oxygen (leading to ester hydrolysis) versus the protonation of an ether oxygen (leading to ring opening). By comparing the calculated free energy barriers for the subsequent nucleophilic attack by water, a prediction of the chemoselectivity can be made. In most cases, the activation barrier for the hydrolysis of the ester is expected to be significantly lower than that for the cleavage of the relatively inert cyclic ether.
Table 4: Hypothetical Activation Energies (ΔG‡) for Competing Reactions of this compound
| Reaction | Catalyst | Predicted ΔG‡ (kcal/mol) | Predicted Outcome |
| Ester Hydrolysis | Acid (H₃O⁺) | 18.5 | Favored |
| Ether Cleavage (C2-O1) | Acid (H₃O⁺) | 28.0 | Disfavored |
| Ether Cleavage (C3-O4) | Acid (H₃O⁺) | 30.5 | Disfavored |
| Ester Hydrolysis | Base (OH⁻) | 15.0 | Favored |
Note: This table is for illustrative purposes. The values represent plausible outcomes from DFT calculations of reaction pathways.
These predictive capabilities allow chemists to anticipate the outcomes of reactions, saving time and resources in the laboratory.
Computational Design and Screening of this compound Analogues for Specific Chemical Functions
Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, moving beyond trial-and-error synthesis. Starting with a parent structure like this compound, analogues can be designed in silico and screened for specific functions, such as enhanced stability, altered solubility, or potential biological activity.
Analogue Library Generation: The first step is to generate a virtual library of analogues. This is done by systematically modifying the parent structure. For this compound, modifications could include:
Varying the ester group: Replacing the ethyl group with other alkyl or aryl groups (e.g., methyl, tert-butyl, phenyl).
Substituting the dioxane ring: Adding substituents (e.g., methyl, hydroxyl) at different positions on the ring.
Altering the side chain: Changing the length or branching of the acetate linker.
Virtual Screening: Once the virtual library is created, it can be screened using computational methods to predict the properties of each analogue. This process, known as virtual screening, is much faster and less expensive than synthesizing and testing each compound. Key screening methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate chemical structure with a specific property (e.g., biological activity, toxicity, solubility). By calculating molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for each analogue, a QSAR model can predict its activity. This is particularly useful when a known set of active and inactive compounds is available to train the model.
Molecular Docking: If the goal is to design a molecule that binds to a specific biological target (like a protein or enzyme), molecular docking can be used. This technique predicts the preferred orientation and binding affinity of a ligand to its target. The virtual library of analogues can be docked into the active site of the target, and the compounds with the best predicted binding scores can be prioritized for synthesis.
Example Application: Imagine the goal is to design an analogue of this compound that acts as an inhibitor for a specific enzyme. A virtual library would be created by modifying the parent structure. This library would then be docked into the enzyme's active site. The results would provide a ranked list of analogues based on their predicted binding affinity.
Table 5: Illustrative Virtual Screening Results for Designed Analogues
| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |
| EDA-001 (Parent) | None | -5.2 | -1.5 |
| EDA-002 | Replace Ethyl with Phenyl | -6.8 | -2.5 |
| EDA-003 | Add 5-hydroxyl to ring | -5.9 | -1.1 |
| EDA-004 | Replace Ethyl with Isopropyl | -5.5 | -1.8 |
| EDA-005 | Add 3-methyl to ring | -5.4 | -1.9 |
Note: This table is a hypothetical representation of a virtual screening output. Higher negative binding affinity indicates stronger predicted binding.
Based on these hypothetical results, analogue EDA-002 shows the best potential binding affinity, although its predicted solubility is lower. Analogue EDA-003 shows improved solubility and slightly better binding than the parent compound. Such data allows chemists to make informed decisions about which new molecules are most promising to synthesize and test, greatly accelerating the discovery process.
Reaction Mechanism Modeling and Energetics using Advanced Computational Approaches
Understanding the detailed mechanism of a chemical reaction—the sequence of elementary steps, the structures of intermediates and transition states—is a central goal of chemistry. Advanced computational approaches allow for the in-depth modeling of reaction mechanisms and the calculation of their associated energetics, providing a level of detail that is often inaccessible to experiment alone.
For this compound, a key reaction to model would be its hydrolysis under acidic or basic conditions. This is a multi-step process, and computational modeling can elucidate each part of the pathway.
Modeling Acid-Catalyzed Ester Hydrolysis: The acid-catalyzed hydrolysis of the ester functional group in this compound would be modeled by the following steps:
Protonation: The carbonyl oxygen is protonated by a hydronium ion.
Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the ether oxygens.
Elimination: The alcohol (ethanol) is eliminated, and the carbonyl group is reformed.
Using computational methods, the geometry of the reactants, intermediates, transition states, and products for each step can be optimized. A transition state search algorithm (e.g., Berny optimization) is used to locate the saddle point on the potential energy surface that corresponds to the transition state. Frequency calculations are then performed to confirm that the transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Advanced computational methods, such as high-level ab initio theories or DFT functionals specifically parameterized for kinetics, are used to obtain accurate barrier heights. Solvation effects are also critical and are typically included using implicit solvent models (like PCM) or by including explicit solvent molecules in the calculation.
Table 6: Hypothetical Free Energy Profile for Acid-Catalyzed Hydrolysis of this compound
| Species | Description | Relative Free Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | Transition State for Nucleophilic Attack | +18.5 |
| I1 | Tetrahedral Intermediate | +5.0 |
| TS2 | Transition State for Proton Transfer | +12.0 |
| I2 | Protonated Tetrahedral Intermediate | +2.0 |
| TS3 | Transition State for Elimination | +16.0 |
| P | Products | -4.5 |
Note: This is an illustrative reaction profile. R = Reactants, TS = Transition State, I = Intermediate, P = Products. The rate-determining step is the one with the highest energy transition state (TS1).
By modeling reaction mechanisms in this way, chemists can gain a fundamental understanding of why certain reactions are fast or slow, why they produce certain products, and how catalysts function to lower activation barriers. This knowledge is essential for controlling chemical reactivity and designing more efficient synthetic processes.
Chemical Reactivity, Transformation Mechanisms, and Kinetics of Ethyl 1,4 Dioxan 2 Yl Acetate
Hydrolysis and Transesterification Reactions: Advanced Mechanistic Studies
The ester functional group in Ethyl (1,4-dioxan-2-yl)acetate is susceptible to hydrolysis and transesterification under both acidic and basic conditions. These reactions involve the nucleophilic acyl substitution at the carbonyl carbon.
Hydrolysis: The hydrolysis of the ester to its corresponding carboxylic acid, (1,4-dioxan-2-yl)acetic acid, and ethanol (B145695) can be catalyzed by acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. A specific example is the hydrolysis of the related compound, ethyl 2-((4R,6R)-6-pentyl-2-phenyl-1,3-dioxan-4-yl)acetate, which is achieved using lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture. researchgate.net The kinetics of ester hydrolysis can be complex; studies on ethyl acetate (B1210297) hydrolysis in dioxane-water solvent systems show that reaction rates are influenced by more than just the dielectric constant, with the mole fraction of water and the specific environment of the transition state playing significant roles. ias.ac.in
Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. longdom.orgmasterorganicchemistry.com The reaction kinetics can be studied by monitoring the formation of the resulting carboxylic acid. scihub.org
Transesterification: Transesterification is the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This process is also typically catalyzed by an acid or a base.
Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl, nucleophilic attack by an alcohol, and a series of proton transfer steps, ultimately leading to the elimination of the original alcohol. masterorganicchemistry.comscielo.br
Base-Catalyzed Transesterification: This mechanism is initiated by an alkoxide nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the original alkoxide. masterorganicchemistry.com
While general ester transesterification is common, specific conditions are crucial. For instance, a potassium carbonate-catalyzed transesterification system effective for (hetero)aryl esters was found to be unreactive for alkyl esters, suggesting that this compound might be resistant to this specific method. rsc.org
| Reaction Type | Catalyst Type | Key Mechanistic Steps | Typical Reagents/Conditions | Reference |
|---|---|---|---|---|
| Hydrolysis | Base | Nucleophilic attack by OH⁻ on carbonyl C; tetrahedral intermediate; elimination of EtO⁻. | NaOH(aq) or LiOH(aq) in a co-solvent like THF. | researchgate.netscihub.org |
| Hydrolysis | Acid | Protonation of C=O; nucleophilic attack by H₂O; proton transfers; elimination of EtOH. | Aqueous mineral acid (e.g., HCl, H₂SO₄). | scihub.org |
| Transesterification | Base | Nucleophilic attack by RO⁻ on carbonyl C; tetrahedral intermediate; elimination of EtO⁻. | NaOR in ROH solvent. | masterorganicchemistry.com |
| Transesterification | Acid | Protonation of C=O; nucleophilic attack by ROH; proton transfers; elimination of EtOH. | H₂SO₄ or TsOH in excess ROH. | masterorganicchemistry.comscielo.br |
Ring-Opening Reactions of the 1,4-Dioxane (B91453) Moiety: Influence of Catalysis and Conditions
The 1,4-dioxane ring is a six-membered cyclic diether and is generally stable towards a wide range of reagents. organic-chemistry.org However, under specific catalytic or harsh conditions, it can undergo ring-opening reactions. This reactivity contrasts with strained four-membered rings like oxetanes, which open much more readily.
Acid-Catalyzed Ring-Opening: Strongly acidic conditions can promote the cleavage of the C-O bonds in the dioxane ring. The mechanism likely proceeds via protonation of a ring oxygen atom, followed by nucleophilic attack from a counter-ion or solvent molecule, leading to a ring-opened product. This behavior is analogous to the acid-catalyzed hydrolysis of cyclic orthoesters and ketals, which involves the formation of a stable oxocarbenium ion intermediate (in this case, a dioxan-2-ylium cation). beilstein-journals.org Side cleavage of the dioxane C–O bond has been observed during certain syntheses, highlighting this potential reaction pathway. thieme-connect.de
Catalytic Ring-Opening Polymerization (ROP): Studies on related monomers, particularly p-dioxanone (1,4-dioxan-2-one), provide significant insight into the catalytic ring-opening of the dioxane system. mdpi.compsu.edu These polymerizations are often catalyzed by metal compounds, with tin(II) octoate (Sn(Oct)₂) being a common and well-studied example. Two primary mechanisms are proposed for Sn(Oct)₂-catalyzed ROP:
Coordination-Insertion Mechanism: The catalyst reacts with a hydroxyl-containing initiator (like an alcohol or water) to form a tin alkoxide species. The monomer then coordinates to the tin center, and its acyl-oxygen bond is cleaved as it inserts into the tin-alkoxide bond, propagating the polymer chain. psu.edu
Activated Monomer Mechanism: The catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the monomer. This coordination activates the monomer towards nucleophilic attack by an alcohol initiator, leading to ring-opening. psu.edu
The choice of catalyst and reaction conditions (temperature, solvent) is critical in controlling the ring-opening process.
| Condition/Catalyst | Reaction Type | Proposed Mechanism | Typical Products | Reference |
|---|---|---|---|---|
| Strong Mineral Acids (e.g., HCl) | Acid-Catalyzed Cleavage | Protonation of ring oxygen followed by nucleophilic attack. | Ring-opened halo-ethers or diols. | beilstein-journals.orgthieme-connect.de |
| Sn(Oct)₂, AlEt₃, Ti/Zr derivatives | Ring-Opening Polymerization (of related monomers) | Coordination-Insertion or Activated Monomer. | Aliphatic polyesters. | psu.edu |
| Organocatalysts (e.g., DMAP, Thiourea) | Ring-Opening Polymerization (of dioxane-diones) | Nucleophilic or bifunctional activation of the monomer. | Poly(α-hydroxyacids). | nih.govresearchgate.net |
Stereoselective Transformations of this compound
The C2 position of the dioxane ring in this compound is a chiral center. Therefore, reactions involving this compound can be designed to be stereoselective, either by controlling the formation of this center or by reacting the molecule without affecting its existing stereochemistry.
One of the key methods to synthesize the compound itself is through the decomposition of ethyl diazoacetate in 1,4-dioxane, catalyzed by rhodium(II) or copper(II) complexes. thieme-connect.de This reaction proceeds via a C-H insertion of a metallocarbene species. When chiral ligands are used with the metal catalyst, this insertion can be rendered enantioselective, producing specific stereoisomers of this compound. thieme-connect.de
Furthermore, transformations on the ester group can be performed while preserving the stereointegrity of the dioxane ring. For example, the hydrolysis of ethyl 2-((4R,6R)-6-pentyl-2-phenyl-1,3-dioxan-4-yl)acetate to the corresponding carboxylic acid using lithium hydroxide proceeds without epimerization of the chiral centers on the ring. researchgate.net This demonstrates that standard nucleophilic acyl substitution can be a stereochemically safe transformation for this class of compounds.
| Transformation | Reagents and Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Enantioselective C-H Insertion | Ethyl diazoacetate, 1,4-dioxane, Chiral Cu or Rh catalysts. | Formation of specific enantiomers/diastereomers of the product. | thieme-connect.de |
| Stereoretentive Hydrolysis | LiOH, THF/H₂O on a stereodefined 1,3-dioxane (B1201747) derivative. | Conversion of the ester to a carboxylic acid with retention of configuration at the ring's chiral centers. | researchgate.net |
Reactivity Towards Various Reagents (e.g., Oxidizing, Reducing Agents, Nucleophiles, Electrophiles)
The reactivity of this compound towards common classes of reagents is a combination of the reactivity of an ester and a cyclic diether. As a general rule, the 1,4-dioxane ring is robust and unreactive towards many reagents that would transform other functional groups. organic-chemistry.org
Oxidizing Agents: The dioxane ring is stable to mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). However, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), particularly in the presence of strong acids, can cleave the ether linkages, potentially leading to ring-opened products. organic-chemistry.org
Reducing Agents: The primary site of reduction is the ester group. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(1,4-dioxan-2-yl)ethanol. The dioxane ring itself is stable to common reducing agents, including catalytic hydrogenation (H₂/Ni), sodium borohydride (B1222165) (NaBH₄), and LiAlH₄. organic-chemistry.org
Nucleophiles: The dioxane ring is highly stable towards nucleophiles and bases, including organolithiums (RLi), Grignard reagents (RMgX), alkoxides, and enolates. organic-chemistry.org The main point of interaction for nucleophiles is the electrophilic carbonyl carbon of the ester group, as seen in hydrolysis and transesterification reactions.
Electrophiles: The ether oxygens are Lewis basic and can coordinate to strong Lewis acids. This coordination can activate the ring towards cleavage. organic-chemistry.org Under neutral or basic conditions, reaction with electrophiles is less common, though enolate formation at the α-carbon followed by alkylation is a theoretical possibility, albeit one that competes with reactions at the ester carbonyl.
| Reagent Class | Reactivity of Dioxane Ring | Reactivity of Ester Group | Reference |
|---|---|---|---|
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Susceptible to cleavage under strong/acidic conditions. | Generally stable, but α-position could be oxidized. | organic-chemistry.org |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable. | Reduced to a primary alcohol by strong agents (LiAlH₄). | organic-chemistry.org |
| Nucleophiles (e.g., OH⁻, RO⁻, RMgX) | Stable. | Undergoes nucleophilic acyl substitution. | masterorganicchemistry.comorganic-chemistry.org |
| Electrophiles (e.g., Lewis Acids, Alkyl Halides) | Ring can be activated/cleaved by strong Lewis acids. | α-carbon can potentially be deprotonated and alkylated. | organic-chemistry.org |
Photochemical and Radical-Mediated Reactions of the Compound
The involvement of this compound in photochemical and radical reactions is primarily documented through its synthesis and the behavior of the 1,4-dioxane system under such conditions.
Formation via Radical/Carbene Intermediates: A key synthesis of this compound involves the rhodium(II)-catalyzed reaction of ethyl diazoacetate with 1,4-dioxane. thieme-connect.de This reaction proceeds through a rhodium-carbene intermediate which inserts into a C-H bond of the dioxane ring. Photolysis of diazo compounds can also generate free carbenes, which can undergo similar C-H insertion reactions. d-nb.info Visible-light-promoted reactions involving diazo esters in 1,4-dioxane have shown that the solvent can trap the generated carbene species, leading to insertion products. nih.gov
Dioxan-2-yl Radicals: The C-H bond at the C2 position, being adjacent to an oxygen atom, is susceptible to hydrogen atom abstraction to form a dioxan-2-yl radical. Such radicals have been generated from related cyclic acetals and can participate in subsequent radical chain reactions. unibe.ch These radical intermediates are valuable for forming new carbon-carbon bonds. The generation of alkyl radicals is a cornerstone of modern organic synthesis, often enabled by photoredox catalysis. rsc.orgiu.edu While 1,4-dioxane is often used as a relatively inert solvent in these reactions, its own C-H bonds can become reactive sites under appropriate conditions. rsc.org
| Reaction Type | Intermediate | Description | Reference |
|---|---|---|---|
| C-H Insertion | Metallocarbene or Free Carbene | Formation of the compound by reacting ethyl diazoacetate with 1,4-dioxane via photolysis or metal catalysis. | thieme-connect.ded-nb.infonih.gov |
| Hydrogen Abstraction | Dioxan-2-yl Radical | Formation of a radical at the C2 position, which can initiate or participate in radical chain processes. | unibe.ch |
| Radical Coupling | Alkyl Radical | The dioxane moiety is generally stable, but can be a substrate in photoredox-catalyzed reactions. | rsc.org |
Advanced Analytical Methodologies for the Detection and Quantification of Ethyl 1,4 Dioxan 2 Yl Acetate in Complex Research Matrices
High-Resolution Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
High-resolution chromatography is fundamental for assessing the purity of ethyl (1,4-dioxan-2-yl)acetate and analyzing it within intricate mixtures. Both gas and liquid chromatography offer robust solutions.
Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving desired sensitivity and selectivity.
Flame Ionization Detector (FID): The FID is a widely used detector in GC due to its high sensitivity to organic compounds. It is particularly suitable for the quantitative analysis of this compound, offering a reliable and reproducible response. sigmaaldrich.com Solvents like ethyl acetate (B1210297), a compound related in structure, are specifically developed for GC-FID analysis, ensuring a clear baseline and minimal signal-to-noise ratio. sigmaaldrich.com
Electron Capture Detector (ECD): While highly sensitive to halogenated compounds, the ECD's applicability to this compound would depend on the presence of electrophilic groups in the molecule or its derivatives. For the parent compound, its utility is limited.
Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to all compounds, but with lower sensitivity compared to FID. It can be employed when a general profile of all components in a mixture is required, including those to which FID is not highly responsive.
Research on related compounds like 1,4-dioxane (B91453) often employs GC for analysis, demonstrating the technique's suitability for this class of molecules. nih.govresearchgate.netnih.gov The selection of the appropriate GC column, such as a non-polar or mid-polar capillary column, is critical for achieving optimal separation from other matrix components. jiangnan.edu.cnjmaterenvironsci.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including this compound. The choice of detector is contingent on the analyte's properties and the desired analytical outcome.
UV-Vis Detector: The utility of a UV-Vis detector depends on the presence of a chromophore in the analyte. shodexhplc.com Since this compound lacks a strong chromophore, direct UV detection would likely have low sensitivity.
Refractive Index (RI) Detector: An RI detector is a universal detector that measures the change in the refractive index of the eluent. shodexhplc.com While it can detect this compound, it is generally less sensitive than other detectors and is not compatible with gradient elution. shodexhplc.com
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): ELSD and CAD are near-universal detectors suitable for non-volatile and semi-volatile compounds that lack a UV chromophore. thermofisher.comreachseparations.com Both detectors work by nebulizing the eluent and evaporating the solvent, leaving behind analyte particles that are then detected. reachseparations.com CAD is often considered more sensitive than ELSD, particularly for smaller particles, and offers a wider dynamic range. thermofisher.com These detectors are well-suited for the quantification of this compound in complex matrices where UV detection is not feasible. thermofisher.comreachseparations.com
| Detector | Principle | Applicability to this compound | Key Advantages | Limitations |
|---|---|---|---|---|
| UV-Vis | Measures absorbance of light by chromophores. shodexhplc.com | Low, due to lack of a strong chromophore. | High sensitivity for chromophoric compounds. shodexhplc.com | Not suitable for compounds without chromophores. |
| RI | Measures changes in the refractive index of the mobile phase. shodexhplc.com | Applicable. | Universal detector. shodexhplc.com | Low sensitivity, not compatible with gradient elution. shodexhplc.com |
| ELSD | Detects light scattered by analyte particles after solvent evaporation. reachseparations.com | Highly applicable. | Universal for non-volatile/semi-volatile analytes, better sensitivity than RI. shodexhplc.comreachseparations.com | Requires volatile mobile phases. shodexhplc.com |
| CAD | Measures charge transferred to analyte particles after solvent evaporation. reachseparations.com | Highly applicable. | High sensitivity, wide dynamic range, more accurate for standard-free quantification than ELSD. thermofisher.com | Requires volatile mobile phases. thermofisher.com |
This compound possesses a chiral center, meaning it can exist as two enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is crucial in research areas where stereochemistry can significantly impact biological activity or chemical properties.
Chiral separations rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. bgb-analytik.com Common CSPs include polysaccharide-based columns (e.g., RegisPack®, RegisCell®) and Pirkle-type columns (e.g., Whelk-O® 1). bgb-analytik.com The development of a chiral separation method often involves screening different CSPs and mobile phase compositions to achieve adequate resolution between the enantiomers. bgb-analytik.com
Hyphenated Analytical Techniques (e.g., GC-MS/MS, LC-MS/MS, GC-IR, LC-NMR) for Comprehensive Characterization
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound, providing both quantitative data and structural information. nih.gov
GC-MS/MS and LC-MS/MS: The coupling of chromatography with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity. nih.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying trace levels of this compound in complex matrices. gcms.czresearchgate.net The use of multiple reaction monitoring (MRM) in MS/MS enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the matrix. researchgate.net For structurally related compounds like 1,4-dioxane, GC-MS methods have been successfully developed and validated. nih.govresearchgate.netnih.gov Similarly, LC-MS/MS methods are routinely used for the analysis of various organic molecules in complex samples. rsc.orgresearchgate.net
GC-IR and LC-IR: The combination of chromatography with infrared (IR) spectroscopy provides information about the functional groups present in the separated components. nih.gov While less common than MS detection, LC-IR can be a valuable tool for confirming the identity of this compound by providing a characteristic IR spectrum. nih.gov
LC-NMR: The online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocal structure elucidation of unknown compounds or impurities in a mixture. nih.gov Although technically demanding, LC-NMR can provide detailed structural information on the isomers of this compound directly from the chromatographic separation.
| Technique | Information Provided | Primary Application for this compound |
|---|---|---|
| GC-MS/MS | Quantitative and structural (fragmentation pattern) | Trace-level quantification and confirmation in complex volatile/semi-volatile matrices. gcms.cz |
| LC-MS/MS | Quantitative and structural (fragmentation pattern) | Sensitive and selective quantification in complex liquid matrices. nih.govresearchgate.net |
| GC-IR | Functional group information | Structural confirmation of volatile components. |
| LC-NMR | Detailed structural elucidation | Unambiguous identification of isomers and impurities. nih.gov |
Development of Specialized Extraction and Sample Preparation Techniques for Research Samples
Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices. The goal is to isolate and concentrate this compound while removing interfering substances.
Liquid-Liquid Extraction (LLE): LLE is a common technique for extracting analytes from a liquid sample into an immiscible organic solvent. For compounds like 1,4-dioxane, solvents such as ethyl acetate have been shown to be efficient for extraction. nih.govresearchgate.netnih.gov The choice of extraction solvent for this compound would depend on its polarity and solubility characteristics.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. Different sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) can be used to optimize the extraction of this compound from various matrices.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, which combines salting-out LLE with dispersive SPE for cleanup, is a streamlined approach for sample preparation, particularly in food and environmental analysis. gcms.cz A modified QuEChERS procedure could potentially be developed for the high-throughput extraction of this compound from complex research samples. gcms.cz
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis
Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small platform. These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. While specific applications for this compound are not yet widely reported, the principles of microfluidics are applicable to its analysis. Miniaturized GC and HPLC systems are being developed that could be adapted for the rapid analysis of this compound in various research settings.
Emerging Research Applications and Advanced Materials Science Incorporating Ethyl 1,4 Dioxan 2 Yl Acetate As a Chemical Building Block
Role as a Precursor in Polymer Science and Macromolecular Engineering
The distinct chemical functionalities of ethyl (1,4-dioxan-2-yl)acetate make it a significant precursor in the field of polymer science and macromolecular engineering. Its dioxane moiety can be incorporated into polymer backbones, while the ester group offers a site for further modification and functionalization.
Synthesis of Novel Dioxane-Based Polymers and Copolymers
This compound serves as a key monomer or comonomer in the synthesis of novel polymers containing the 1,4-dioxane (B91453) ring system. The presence of the dioxane unit within the polymer chain can influence its physical and chemical properties, such as solubility, thermal stability, and biocompatibility. For instance, dioxane-containing polymers are being investigated for their potential in biomedical applications.
Research has demonstrated the synthesis of various copolymers incorporating dioxane structures. For example, statistical copolymers of N-vinyl pyrrolidone (NVP) have been prepared using 1,4-dioxane as a solvent. mdpi.com Furthermore, the synthesis of starch-g-poly(1,4-dioxan-2-one) copolymers has been achieved, where the grafting of poly(1,4-dioxan-2-one) onto a starch backbone was conducted with varying feed ratios to control the graft structure. researchgate.net These examples highlight the utility of dioxane derivatives in creating polymers with diverse architectures and potential applications.
Functionalization of Polymeric Materials with this compound Moieties
The ethyl acetate (B1210297) group in this compound provides a reactive handle for the functionalization of existing polymers. This post-polymerization modification strategy allows for the introduction of the dioxane moiety onto a polymer backbone, thereby altering its properties or introducing new functionalities. This approach is particularly useful for tailoring the surface properties of materials, enhancing their compatibility with other substances, or introducing specific recognition sites.
Click chemistry, a set of powerful and reliable reactions, is a prominent method for such functionalization. rsc.org For example, polymers with azide (B81097) groups can be "clicked" with alkyne-functionalized molecules, and vice-versa. rsc.org This allows for the efficient attachment of moieties like this compound to a wide range of polymers, creating materials with precisely engineered properties for applications in fields like drug delivery and advanced coatings. rsc.orgresearchgate.net
Utilization in Fine Chemical and Specialty Chemical Synthesis as an Advanced Intermediate
Beyond polymer science, this compound is a valuable intermediate in the synthesis of fine and specialty chemicals. Its structure allows for a variety of chemical transformations, making it a versatile building block for constructing more complex molecules with specific functionalities.
The dioxane ring can be opened under certain conditions to yield linear structures, while the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups. These reactions enable the synthesis of a wide array of compounds, including those with potential applications in pharmaceuticals, agrochemicals, and fragrances. For example, derivatives of 1,4-dioxane are being explored for their potential as antiviral agents. purdue.edu The synthesis of various 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane-derived building blocks, such as carboxylic acids, alcohols, and amines, has been demonstrated on a large scale, highlighting the compound's utility in producing a diverse range of chemical intermediates. researchgate.net
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound and its derivatives can participate in the formation of such assemblies, acting as either a host or a guest molecule.
The oxygen atoms in the dioxane ring can engage in hydrogen bonding and other electrostatic interactions, which are fundamental to the formation of host-guest complexes. nih.gov These interactions are crucial for molecular recognition, where a host molecule selectively binds to a specific guest. Research has shown that host-guest interactions are vital for achieving selectivity in sensors and can be used to measure various types of molecules. rsc.org The design of pliable nanocarbon receptors for electron-poor aromatics demonstrates the intricate host-guest chemistry that can be achieved, often utilizing solvents like ethyl acetate during purification. doi.org The formation of crystalline inclusion compounds by "wheel-and-axle" type host molecules with solvents like 1,4-dioxane further illustrates the role of such interactions in creating ordered supramolecular structures. rsc.org
Development of Novel Solvents or Reaction Media with Enhanced Performance (excluding general solvent properties)
While 1,4-dioxane itself is a common solvent, there is growing interest in developing novel solvent systems with improved performance and reduced environmental impact. acs.orgnih.gov The unique properties of this compound, such as its polarity and ability to engage in specific intermolecular interactions, make it a candidate for inclusion in such advanced solvent systems.
Mixed solvent systems are being explored to replace more hazardous solvents. For example, mixtures containing ethyl acetate are being investigated as replacements for dichloromethane (B109758) in chromatography. mdpi.com The development of greener solvents is a key goal in sustainable chemistry, with a focus on reducing the environmental impact of chemical processes. iolcp.com Research into solvent replacement strategies is ongoing, with the aim of finding safer and more efficient alternatives for a wide range of chemical reactions. acs.orgnih.govmdpi.com
Integration into Functional Organic Materials (e.g., Sensors, Optoelectronics, Liquid Crystals)
The incorporation of this compound moieties into organic materials can impart specific functionalities, leading to applications in sensors, optoelectronics, and liquid crystals. The dioxane ring can influence the molecular packing and electronic properties of the material, which are critical for these applications.
In the field of liquid crystals, the shape and polarity of molecules are key determinants of their mesomorphic behavior. The introduction of a dioxane unit can modify these properties, potentially leading to the formation of novel liquid crystalline phases. psu.eduuobaghdad.edu.iq For instance, research has been conducted on the synthesis and characterization of new rod-shaped liquid crystal compounds containing a 1,4-phenylene bis(2-(5-(four-alkoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate) structure. uobaghdad.edu.iq Similarly, in the development of sensors, the dioxane moiety can act as a recognition site for specific analytes. The interaction between the analyte and the dioxane-containing material can lead to a detectable change in an optical or electronic signal.
Below is a table summarizing the research findings discussed:
| Application Area | Specific Role of this compound or Dioxane Moiety | Key Research Findings | References |
| Polymer Science | Precursor for novel dioxane-based polymers and for functionalizing existing polymers. | Synthesis of starch-g-poly(1,4-dioxan-2-one) copolymers and use of 1,4-dioxane in synthesizing NVP copolymers. mdpi.comresearchgate.net Efficient functionalization through click chemistry. rsc.orgresearchgate.net | mdpi.comresearchgate.netrsc.orgresearchgate.net |
| Fine Chemical Synthesis | Advanced intermediate for complex molecule synthesis. | Used in synthesizing antiviral agents and a variety of building blocks like carboxylic acids and amines. purdue.eduresearchgate.net | purdue.eduresearchgate.net |
| Supramolecular Chemistry | Component in host-guest systems. | Dioxane's oxygen atoms participate in hydrogen bonding crucial for molecular recognition. nih.govrsc.org Forms inclusion compounds with specific host molecules. rsc.org | nih.govrsc.orgdoi.orgrsc.org |
| Novel Solvents | Component in enhanced performance reaction media. | Ethyl acetate mixtures are being explored as greener alternatives to traditional solvents in chromatography. mdpi.com | acs.orgnih.govmdpi.comiolcp.com |
| Functional Organic Materials | Building block for materials in sensors, optoelectronics, and liquid crystals. | Dioxane moieties can influence the properties of liquid crystals and act as recognition sites in sensors. psu.eduuobaghdad.edu.iq | psu.eduuobaghdad.edu.iq |
Environmental Fate and Abiotic/biotic Transformation Pathways of Ethyl 1,4 Dioxan 2 Yl Acetate Excluding Ecotoxicity and Hazard Assessment
Microbial Biodegradation Pathways and Metabolite Identification
Microbial activity is a crucial factor in the environmental breakdown of organic compounds. The biodegradation of Ethyl (1,4-dioxan-2-yl)acetate is predicted to be initiated by the enzymatic hydrolysis of the ester linkage, a common pathway for ester-containing compounds. researchgate.net
Aerobic and Anaerobic Degradation Processes
Aerobic Degradation: Under aerobic conditions, many microorganisms can readily hydrolyze the ester bond, yielding ethanol (B145695) and (1,4-dioxan-2-yl)acetic acid. The resulting ethanol is a simple alcohol that is easily mineralized by a wide range of microbes. The degradation of the (1,4-dioxan-2-yl)acetic acid would then follow pathways similar to those of 1,4-dioxane (B91453). researchgate.net Aerobic biodegradation of 1,4-dioxane itself can occur through metabolic or cometabolic processes. researchgate.net In metabolic degradation, certain bacteria use the compound as a primary source of carbon and energy. researchgate.net
Key intermediates in the aerobic degradation of the dioxane ring structure include ethylene (B1197577) glycol, glyoxylic acid, and oxalic acid. nih.gov
Anaerobic Degradation: Anaerobic biodegradation of 1,4-dioxane is generally considered to be a much slower process than aerobic degradation. researchgate.net However, some studies have shown evidence of anaerobic degradation under specific conditions, such as in the presence of certain iron-reducing bacteria. While there is limited evidence for the anaerobic breakdown of 1,4-dioxane, it is a potential long-term fate in anoxic environments. mdpi.com The initial hydrolysis of the ester bond of this compound could still occur under anaerobic conditions, but the subsequent degradation of the dioxane ring would be significantly slower.
Role of Microbial Communities in Compound Transformation
Specific microbial communities have been identified that are capable of degrading 1,4-dioxane and could potentially degrade its derivatives. Several strains of Pseudonocardia, such as Pseudonocardia dioxanivorans CB1190, are known to metabolize 1,4-dioxane. researchgate.netuiowa.edu Other bacteria, including some species of Rhodococcus and Xanthobacter, have also been shown to degrade 1,4-dioxane, often through cometabolism with substrates like propane (B168953) or tetrahydrofuran. atamankimya.comitrcweb.org
The table below summarizes the key microbial players and their expected roles.
| Microorganism Genus | Degradation Type | Potential Role in Transformation |
| Pseudonocardia | Aerobic, Metabolic | Degradation of the dioxane ring structure. researchgate.netuiowa.edu |
| Rhodococcus | Aerobic, Cometabolic | Cometabolic degradation of the dioxane ring. itrcweb.org |
| Xanthobacter | Aerobic, Metabolic | Degradation of dioxane and its intermediates. atamankimya.com |
Hydrolytic Stability and Persistence under Environmentally Relevant Conditions
The primary abiotic degradation pathway for this compound in aqueous environments, excluding photochemical processes, is expected to be hydrolysis. This reaction involves the cleavage of the ester bond by water to form (1,4-dioxan-2-yl)acetic acid and ethanol.
The rate of hydrolysis is highly dependent on the pH of the surrounding water.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester is attacked by the more potent nucleophile, hydroxide (B78521) ion (OH-), leading to a faster rate of hydrolysis compared to neutral or acidic conditions.
The 1,4-dioxane ring itself is chemically stable and resistant to hydrolysis under typical environmental conditions. Therefore, the persistence of the dioxane portion of the molecule is expected to be greater than that of the ethyl acetate (B1210297) side chain.
The table below provides a qualitative overview of the expected hydrolytic stability.
| Condition | pH Range | Relative Rate of Hydrolysis | Primary Products |
| Acidic | < 7 | Moderate | (1,4-Dioxan-2-yl)acetic acid, Ethanol |
| Neutral | ~ 7 | Slow | (1,4-Dioxan-2-yl)acetic acid, Ethanol |
| Alkaline | > 7 | Fast | (1,4-Dioxan-2-yl)acetate salt, Ethanol |
Advanced Analytical Techniques for Environmental Transformation Product Monitoring
The detection and quantification of this compound and its transformation products in environmental samples require sophisticated analytical methods. The choice of technique depends on the specific matrix (water, soil, or air) and the target analytes.
Commonly used analytical methods for similar compounds, such as 1,4-dioxane and other polar organic compounds, include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For polar compounds like those expected from the degradation of this compound, derivatization may be necessary to improve chromatographic performance.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for analyzing non-volatile and thermally labile compounds, which are common among degradation products. It often does not require derivatization, simplifying sample preparation.
Specific methods for 1,4-dioxane analysis, such as EPA Method 522 (for drinking water) and SW-846 Method 8270, often involve solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by GC-MS analysis. Similar approaches would likely be adapted for the analysis of this compound and its degradation products.
The table below lists suitable analytical techniques for monitoring these compounds.
| Analytical Technique | Target Analytes | Matrix | Key Advantages |
| GC-MS | This compound, Ethanol, Volatile intermediates | Water, Soil, Air | High sensitivity and specificity for volatile compounds. |
| LC-MS/MS | (1,4-Dioxan-2-yl)acetic acid, Glyoxylic acid, Oxalic acid | Water, Soil | Ideal for polar, non-volatile, and thermally unstable products. |
| High-Performance Liquid Chromatography (HPLC) with UV or other detectors | Parent compound and some degradation products | Water | Useful for quantification, especially when coupled with MS. |
Future Outlook and Interdisciplinary Research Directions for Ethyl 1,4 Dioxan 2 Yl Acetate
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
Deep learning can also predict molecular behavior and potential applications. By analyzing the structural features of Ethyl (1,4-dioxan-2-yl)acetate, neural networks could identify potential biological activities or its suitability for advanced materials, guiding experimental research toward the most promising areas. iris.ai
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Utilizes QSPR models to forecast physical, chemical, and toxicological properties without initial experimentation. | Accelerates material characterization and flags potential hazards early in the research process. |
| Synthesis Route Optimization | Employs generative models and reinforcement learning to design the most efficient and sustainable chemical syntheses. elchemy.com | Reduces waste, energy consumption, and cost associated with production. |
| Catalyst Design | Leverages deep learning to design novel catalysts specifically for reactions involving the dioxane ring or ester functionalization. | Improves reaction yields and selectivity, enabling the creation of new derivatives. |
| Application Discovery | Screens the molecule's structure against biological and material science databases to predict potential uses. | Guides research towards high-impact applications in pharmaceuticals, polymers, or other advanced fields. |
Exploration of Bio-Inspired Synthesis and Transformation Routes
Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. researchgate.net The application of enzymes for the synthesis and transformation of this compound represents a significant area for future research. Hydrolases, such as lipases and esterases, are particularly relevant due to their established efficacy in catalyzing esterification and transesterification reactions. unipd.it
A key research direction is the enzymatic synthesis of the ester bond in this compound. This could involve the reaction of a (1,4-dioxan-2-yl)methanol (B41635) precursor with an activated acetyl donor, catalyzed by an immobilized lipase (B570770). Such a process could proceed under mild conditions, reducing energy consumption and the formation of byproducts. Machine learning tools can aid in this area by screening vast enzyme databases to identify biocatalysts with high activity and selectivity for specific dioxane substrates. mdpi.com
Furthermore, enzymes could be used for stereoselective transformations. Since the 2-position of the 1,4-dioxane (B91453) ring is a chiral center, specific enzymes could be employed to synthesize or resolve enantiomers of this compound, which is crucial for applications in pharmaceuticals and fine chemicals where chirality dictates function. illinois.edu
Table 2: Comparison of Synthetic Routes for this compound
| Parameter | Conventional Chemical Synthesis | Hypothetical Bio-Inspired Route |
|---|---|---|
| Catalyst | Strong acids or bases | Hydrolase enzyme (e.g., Lipase) |
| Reaction Conditions | High temperatures and pressures | Mild temperatures (e.g., 50-85°C) and atmospheric pressure. mdpi.com |
| Solvents | Often requires organic solvents | Can be performed in aqueous media or green solvents. |
| Selectivity | May produce byproducts and require extensive purification. | High chemo-, regio-, and stereoselectivity. |
| Environmental Impact | Higher energy consumption and waste generation. | Lower energy footprint, biodegradable catalyst, and reduced waste. |
Advanced Applications in Sustainable Chemistry and Circular Economy Concepts
The principles of green chemistry and the circular economy provide a framework for designing chemical products and processes that are environmentally benign and resource-efficient. researchgate.netmdpi.com this compound can be approached from this perspective throughout its lifecycle.
The synthesis of this compound can be made more sustainable by utilizing renewable feedstocks. For instance, the ethyl acetate (B1210297) portion could be derived from bioethanol, creating a "renewable ethyl acetate" component. chemistryforsustainability.org The dioxane moiety could potentially be sourced from bio-derived diols. Aligning its production with the 12 Principles of Green Chemistry would involve using safer solvents, designing for energy efficiency, and preventing waste. iolcp.com
Within a circular economy, materials are designed to be reused, recycled, or safely degraded. mdpi.com Research into this compound could focus on its design for degradability, where the ester linkage provides a deliberate weak point for hydrolysis, breaking the molecule down into smaller, non-hazardous components. Alternatively, it could be designed as a building block for recyclable polymers, where the dioxane ring imparts specific properties and can be recovered through chemical recycling processes. hbm4eu.eu The goal is to move away from the linear "take-make-dispose" model and keep molecules in use for longer. hbm4eu.euunctad.org
Table 3: Application of Green Chemistry Principles to this compound Lifecycle
| Green Chemistry Principle | Application to this compound |
|---|---|
| 1. Prevention | Optimizing synthesis to maximize atom economy and minimize byproduct formation. |
| 3. Less Hazardous Synthesis | Employing biocatalytic routes to avoid toxic reagents and harsh conditions. |
| 5. Safer Solvents & Auxiliaries | Using water or green solvents like bio-based ethyl acetate in synthesis and processing. iolcp.com |
| 6. Design for Energy Efficiency | Developing low-temperature, low-pressure syntheses, possibly using enzymatic catalysts. mdpi.com |
| 7. Use of Renewable Feedstocks | Sourcing precursors like ethanol (B145695) and diols from biological origins. chemistryforsustainability.org |
| 10. Design for Degradation | Engineering the molecule to break down into benign substances after its intended use. |
Potential Role in Emerging Technologies Beyond Current Scope
While the parent compound 1,4-dioxane is primarily known as a solvent stabilizer and an environmental contaminant, its functionalized derivatives like this compound hold potential in new technological domains. haleyaldrich.com The presence of both a stable heterocyclic ether ring and a reactive ester group provides a unique combination of properties.
One potential area is in the development of advanced materials. The dioxane derivative could be incorporated as a monomer or an additive in polyurethane or polyester (B1180765) synthesis, potentially modifying the material's physical properties, such as flexibility or degradation profile. researchgate.net Its specific structure might offer advantages in creating polymers with tailored characteristics for medical devices or specialty packaging.
Another speculative application lies in its use as a specialized solvent or formulation agent. The polarity and hydrogen bond-accepting ability of the ether linkages, combined with the ester functionality, could make it a unique medium for specific chemical reactions or in the formulation of pharmaceuticals and agrochemicals, potentially enhancing solubility or stability. patsnap.com
Table 4: Hypothetical Applications in Emerging Technologies
| Emerging Technology | Potential Role of this compound | Scientific Rationale |
|---|---|---|
| Smart Polymers | As a monomer that introduces a hydrolyzable link for controlled degradation. | The ester bond can be cleaved under specific pH or enzymatic conditions, allowing for triggered release or material breakdown. |
| Green Solvents | A bio-based, functionalized solvent for specialized chemical processes. | The combination of ether and ester groups offers unique solvency properties that might replace more hazardous conventional solvents. |
| Drug Delivery Systems | As a component of a larger molecule or nanoparticle designed to carry active pharmaceutical ingredients. | The dioxane structure could provide a stable scaffold, while the ester allows for metabolic cleavage and drug release. |
| Electrolyte Formulations | An additive in electrolytes for batteries or other electrochemical devices. | The polar ether groups could aid in ion solvation and transport, potentially improving device performance. |
Methodological Innovations in Studying Dioxane Ester Chemistry
Advancing the understanding of this compound requires sophisticated analytical methods for its detection, characterization, and the study of its reaction dynamics. While methods exist for the parent 1,4-dioxane, they must be adapted and refined for this specific ester derivative. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a primary tool for analysis. Innovations could focus on developing highly sensitive methods using selected ion monitoring (SIM) for trace-level detection in complex matrices. rice.edu Advanced sample preparation techniques, such as solid-phase microextraction (SPME) or frozen micro-extraction, could be optimized to concentrate the compound from environmental or biological samples, improving detection limits and reducing solvent use. rice.educlu-in.org
To study its formation and degradation pathways, compound-specific isotope analysis (CSIA) could be a powerful tool. By developing a CSIA method for this compound, researchers could track the isotopic signature of the molecule to determine its origin and understand the mechanisms of its biodegradation or chemical transformation in various environments. haleyaldrich.com
Table 5: Comparison of Analytical Methods for this compound
| Analytical Method | Principle | Application | Advantages |
|---|---|---|---|
| GC-MS with SIM | Separates compounds by gas chromatography and detects specific mass fragments. nih.gov | Quantitative analysis in water, soil, and biological samples. | High sensitivity and specificity for trace-level detection. rice.edu |
| SPME-GC-MS | Uses a coated fiber to extract and concentrate analytes before GC-MS analysis. clu-in.org | Pre-concentration from complex matrices for improved detection. | Solvent-free, simple, and can be automated. |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | Analysis of non-volatile derivatives or metabolites. | Suitable for a wider range of compound polarities. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. | Unambiguous structure confirmation and purity assessment. | Provides detailed structural information. |
| CSIA | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within the molecule. | Elucidating reaction mechanisms and tracking environmental fate. haleyaldrich.com | Provides insight into the origin and transformation pathways of the compound. |
Q & A
Q. What are the common synthetic routes for Ethyl (1,4-dioxan-2-yl)acetate in laboratory settings?
this compound is typically synthesized via esterification reactions. For example, analogous dioxane-containing esters can be prepared by reacting dihydroxy precursors with dicarboxylic acids (e.g., oxalic or malonic acid) in the presence of acid catalysts like p-toluenesulfonic acid. This method achieves yields >89% under reflux conditions, with structural confirmation via FTIR, NMR, and mass spectrometry .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on spectroscopic techniques:
- FTIR : Identifies ester carbonyl (C=O) stretching (~1740 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹).
- ¹H-NMR : Characteristic signals for the dioxane ring (δ 3.8–4.2 ppm, multiplet) and ethyl acetate moiety (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂).
- MS : Molecular ion peaks (e.g., m/z 216 for C₁₀H₁₆O₅ derivatives) confirm molecular weight .
Q. What are the key physicochemical properties of this compound critical for its application in organic synthesis?
- Density : ~0.95–1.05 g/cm³ (similar to bio-lubricant standards).
- Thermal Stability : Decomposition temperatures >200°C, suitable for high-temperature reactions.
- Solubility : Miscible with polar aprotic solvents (e.g., DMSO, acetone) but immiscible with water, enabling phase-separation purification .
Advanced Research Questions
Q. What experimental challenges arise in optimizing the esterification reaction yield for this compound, and how can they be methodologically addressed?
- Challenge : Competing side reactions (e.g., hydrolysis or transesterification) reduce yield.
- Solutions :
Q. How do researchers resolve contradictions in reported bio-lubricant properties of dioxane-containing esters like this compound across different studies?
Discrepancies in properties (e.g., oxidation stability, viscosity) often stem from:
- Structural variations : Differences in alkyl chain length or dioxane/dioxepane ring size.
- Analytical methods : Standardize testing protocols (e.g., ASTM D2270 for oxidation stability).
- Purity : Use HPLC or GC-MS (e.g., Figure 15 in ) to verify >98% purity before property evaluation .
Q. What advanced chromatographic techniques are employed to assess the purity of this compound in complex mixtures?
- GC-MS : Quantifies volatile impurities (e.g., residual acetic acid) with detection limits <0.1% (Figure 15 in ).
- HPLC-UV : Resolves non-volatile byproducts (e.g., dimeric esters) using C18 columns and acetonitrile/water gradients .
- Headspace Analysis : Detects trace solvents (e.g., ethyl alcohol) in final products .
Methodological Considerations
Q. How can researchers mitigate the environmental impact of this compound synthesis?
- Green Solvents : Replace traditional solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME).
- Catalyst Recycling : Recover p-toluenesulfonic acid via aqueous extraction and reuse for 3–5 cycles.
- Waste Minimization : Implement solvent recovery systems (e.g., rotary evaporation) to reduce ethyl acetate waste .
Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states for esterification/hydrolysis using Gaussian or ORCA software.
- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., COSMO-RS).
- Cheminformatics : Leverage databases like NIST Chemistry WebBook for thermodynamic parameters (e.g., ΔrH° = 1543 kJ/mol for deprotonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
